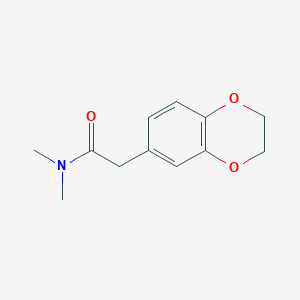
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has a similar structure . It has a molecular weight of 205.26 and is a liquid at room temperature . Another related compound is “2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” with a molecular weight of 215.68 .
Synthesis Analysis
A synthesis method for a similar compound involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .
Molecular Structure Analysis
The InChI code for “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is 1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide” are not available, benzodioxane derivatives are known to participate in various chemical reactions, highlighting their versatile chemical properties.
Physical And Chemical Properties Analysis
“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is a liquid at room temperature and should be stored at 4°C, protected from light . The related compound “2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” is a powder at room temperature .
科学的研究の応用
Antibacterial and Antifungal Applications
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial potential. For instance, a study by Abbasi et al. (2020) synthesized various 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and tested them for antibacterial and antifungal activities. Some derivatives, particularly one with 3,5-dimethylphenylacetamide, exhibited promising antimicrobial potential with minimal hemolytic activity, suggesting potential applications in developing new antibacterial and antifungal agents (Abbasi et al., 2020).
Antidiabetic Potential
Another significant application comes from the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides aimed at evaluating their anti-diabetic potentials. These compounds were found to exhibit weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential role in managing type-2 diabetes (Abbasi et al., 2023).
Photocatalytic CO2 Reduction
The compound has also been investigated in the context of environmental chemistry, particularly for photocatalytic CO2 reduction. A study utilizing N,N-dimethylacetamide as a solvent system for the photocatalytic reduction of CO2 highlighted its stability and efficiency in producing carbon monoxide and formate, offering a sustainable approach to CO2 utilization (Kuramochi et al., 2014).
Corrosion Inhibition
Furthermore, derivatives of N,N-dimethylacetamide have been explored as corrosion inhibitors. Benzothiazole derivatives containing N,N-dimethylacetamide units have demonstrated significant corrosion inhibition efficiency on carbon steel in acidic environments, suggesting their application in protecting industrial materials (Hu et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a crucial role in protein folding, stability, and degradation.
Mode of Action
It is known to interact with its targets, possibly leading to changes in protein folding and stability .
Biochemical Pathways
The compound’s interaction with HSP 90-beta and HSP 90-alpha could potentially affect various biochemical pathways. These proteins are involved in numerous cellular processes, including signal transduction, intracellular transport, and protein degradation .
Result of Action
Its interaction with hsp 90-beta and hsp 90-alpha could potentially influence protein folding and stability, affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and the specific cellular environment.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULGHVLRUYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2467309.png)
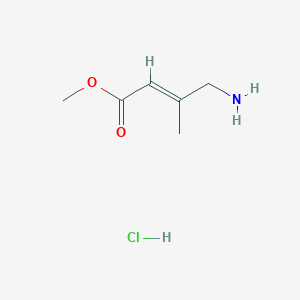
![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)
![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)
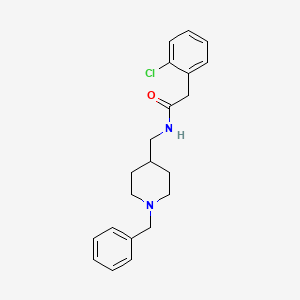
![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)
![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)
![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
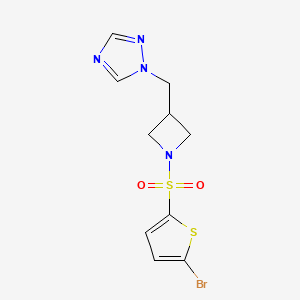
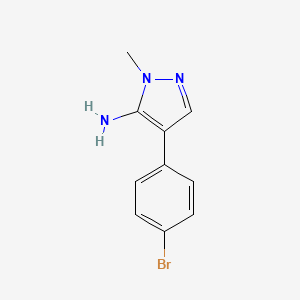
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)